molecular formula C13H11F4NO B2976372 N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide CAS No. 2411240-56-5

N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide

Cat. No.: B2976372
CAS No.: 2411240-56-5
M. Wt: 273.231
InChI Key: HDENRVFZYZRUOP-UHFFFAOYSA-N
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Description

N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl ring. This can be achieved through the reaction of 3-fluoro-5-(trifluoromethyl)benzene with appropriate reagents to introduce the trifluoromethyl group

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology: In biological research, N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide may be used as a probe to study biological systems. Its fluorine atoms can enhance its binding affinity to biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific molecular targets, leading to the development of novel therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can contribute to the development of materials with improved performance and durability.

Mechanism of Action

The mechanism by which N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group and the fluoro-substituted phenyl ring but lacks the but-2-ynamide moiety.

  • N-ethyl-N-(3-fluoro-5-trifluoromethylbenzoyl)benzamide: This compound has a similar structure but with an ethyl group instead of a methyl group.

Uniqueness: N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide is unique due to its combination of the trifluoromethyl group, fluoro-substituted phenyl ring, and but-2-ynamide moiety. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4NO/c1-3-4-12(19)18(2)8-9-5-10(13(15,16)17)7-11(14)6-9/h5-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDENRVFZYZRUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1=CC(=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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